4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H5F6NO and its molecular weight is 245.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline has been studied for its conformational properties in organometallic complexes. A study by Rose-munch et al. (1994) demonstrated that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring, suggesting unique structural characteristics for this compound in organometallic chemistry (Rose-munch et al., 1994).
Liquid Crystal Applications
This compound has been utilized in the synthesis of liquid crystals. Miyajima et al. (1995) synthesized derivatives of this compound that exhibit stable smectic phases, indicating its potential in liquid crystal technology (Miyajima et al., 1995).
Synthetic Methodology
Pengju Feng and Ming‐Yu Ngai (2016) described a synthesis protocol for ortho-trifluoromethoxylated aniline derivatives using this compound. This method has implications for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Agrochemical Intermediate
An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was described by Ding Zhi-yuan (2011), indicating the significance of this compound in agrochemical synthesis (Zhi-yuan, 2011).
Material Science
In material science, the trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity make it an interesting component for study. Shuo Guo et al. (2017) explored its use in the synthesis of trifluoromethoxylated organic molecules, highlighting its importance in pharmaceuticals and agrochemicals (Guo et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, the trifluoromethoxy and trifluoromethyl groups could potentially increase the compound’s lipophilicity, thereby affecting its absorption and distribution within the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGPCRHKPVHOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591753 |
Source
|
Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409114-48-3 |
Source
|
Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.